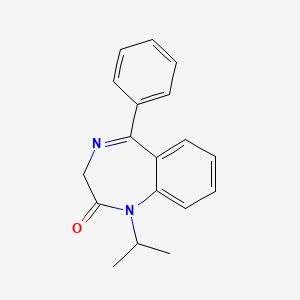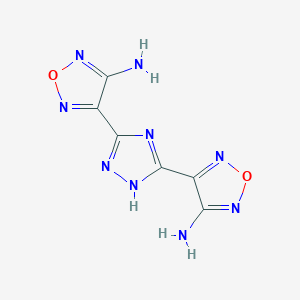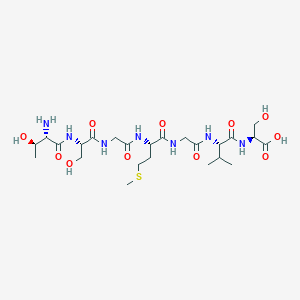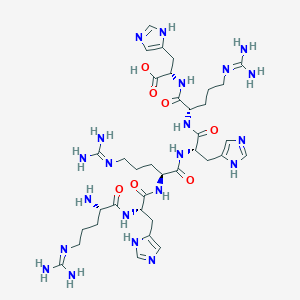
N-(2-Chloroethyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)piperidine-1-sulfonamide is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis and serves as an intermediate and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)piperidine-1-sulfonamide is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions . The product is then purified through extraction, crystallization, and purification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2-Chloroethyl)piperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired chemical or biological outcome .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)piperidine: This compound has a similar structure but lacks the sulfonamide group.
2-Piperidinoethyl chloride hydrochloride: This compound is similar but includes a hydrochloride group.
4-(2-Chloroethyl)morpholine hydrochloride: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
N-(2-Chloroethyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Properties
CAS No. |
181762-06-1 |
|---|---|
Molecular Formula |
C7H15ClN2O2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-(2-chloroethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C7H15ClN2O2S/c8-4-5-9-13(11,12)10-6-2-1-3-7-10/h9H,1-7H2 |
InChI Key |
VLOSJYCZVCAPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)

![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)

![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
